1-Deoxy-1-(octylamino)-D-glucitol

Catalog No.
S1530295
CAS No.
23323-37-7
M.F
C14H31NO5
M. Wt
293.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Deoxy-1-(octylamino)-D-glucitol

CAS Number

23323-37-7

Product Name

1-Deoxy-1-(octylamino)-D-glucitol

IUPAC Name

(2R,3R,4R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C14H31NO5

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3/t11-,12+,13+,14+/m0/s1

InChI Key

ZRRNJJURLBXWLL-REWJHTLYSA-N

SMILES

CCCCCCCCNCC(C(C(C(CO)O)O)O)O

Synonyms

1-(Octylamino)-1-deoxy-D-glucitol; N-Octylglucamine;

Canonical SMILES

CCCCCCCCNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCCCCCCCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

1-Deoxy-1-(octylamino)-D-glucitol, also known as N-Octylglucamine, is a derivative of D-glucitol (glucose alcohol) with an octyl group (eight-carbon chain) attached through a carbon-nitrogen bond at the first position. It is a synthetic compound not found naturally []. N-Octylglucamine finds use as a synthesis intermediate for the drug Dexketoprofen Trometamol [].


Molecular Structure Analysis

The key features of N-Octylglucamine's structure include:

  • A six-carbon glucitol ring similar to glucose, but lacking the hydroxyl group at the first position (deoxy).
  • An octyl chain (eight carbons) attached to the first carbon through a C-N bond, making it a primary amine.
  • Five hydroxyl groups on the glucitol ring, making it hydrophilic (water-loving) [].

This combination of a hydrophobic (water-hating) octyl chain and a hydrophilic glucitol ring with multiple hydroxyl groups gives N-Octylglucamine amphiphilic properties, allowing it to interact with both water and non-polar substances [].


Chemical Reactions Analysis

The specific synthesis pathway for N-Octylglucamine is not publicly available. However, it is likely to involve the reaction of D-glucitol with an octyl halide (e.g., octyl bromide) under appropriate conditions to achieve C-N bond formation [].

N-Octylglucamine is used as a starting material for the synthesis of Dexketoprofen Trometamol, a nonsteroidal anti-inflammatory drug (NSAID). The detailed reaction scheme is proprietary but likely involves the formation of an amide bond between N-Octylglucamine and Dexketoprofenic acid [].


Physical And Chemical Properties Analysis

  • A colorless viscous liquid or solid at room temperature [].
  • Soluble in water and organic solvents due to its amphiphilic nature [].
  • Stable under normal storage conditions [].

Safety Data Sheets (SDS) from chemical suppliers often provide some physical properties. However, due to proprietary information, details may be unavailable [].

N-Octylglucamine itself does not have a known mechanism of action in biological systems. Its primary function is as a chemical intermediate for the synthesis of Dexketoprofen Trometamol, which exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes [].

Background:

-Deoxy-1-(octylamino)-D-glucitol, also known as Octylglucosamine (OG), is a synthetic derivative of D-glucitol, a sugar alcohol found naturally in plants and animals. OG possesses unique chemical properties that make it an interesting molecule for various scientific research applications. One notable property is its ability to mimic the structure and function of naturally occurring glycolipids, which are essential components of cell membranes. This property has led to its exploration in several research areas, as described below.

Application in Glycobiology:

Due to its structural similarity to glycolipids, OG has been used as a tool to study the interactions between glycolipids and proteins . These interactions play a crucial role in various cellular processes, including signal transduction, cell adhesion, and immune response. By studying these interactions using OG, researchers can gain insights into the fundamental mechanisms of these processes and potentially identify new therapeutic targets for diseases associated with glycolipid dysfunction.

Application in Drug Delivery:

OG's ability to mimic glycolipids also holds promise for drug delivery applications . Researchers have explored using OG as a carrier molecule to deliver drugs specifically to cells expressing specific glycolipid receptors. This targeted approach could potentially improve drug efficacy and reduce side effects.

Application in Material Science:

The unique properties of OG have also sparked interest in its potential applications in material science . Its ability to self-assemble into various structures, combined with its biocompatibility, makes it a promising candidate for developing new materials for various applications, such as drug delivery vehicles, biosensors, and tissue engineering scaffolds.

XLogP3

0.1

Other CAS

23323-37-7

Dates

Modify: 2023-08-15

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